2'-Deoxy-3,4,5,6-tetrahydrouridine is a modified nucleoside analog derived from uridine. It is primarily recognized for its role as an inhibitor of cytidine deaminase, an enzyme that catalyzes the deamination of cytidine and its analogs, which can affect the pharmacokinetics of various nucleoside drugs. The compound has garnered interest in medicinal chemistry due to its potential applications in enhancing the efficacy of certain chemotherapeutic agents by preventing their premature metabolism.
2'-Deoxy-3,4,5,6-tetrahydrouridine is classified as a nucleoside analog. It is synthesized from uridine or related nucleosides through several chemical transformations. This compound has been studied extensively for its biochemical properties and therapeutic potential, particularly in oncology.
The synthesis of 2'-deoxy-3,4,5,6-tetrahydrouridine typically involves a multi-step organic synthesis process. A reliable method described in the literature involves:
The molecular formula for 2'-deoxy-3,4,5,6-tetrahydrouridine is C₁₁H₁₅N₂O₅. It features a pyrimidine base with reduced double bonds at positions 3, 4, 5, and 6. The structural configuration allows it to mimic natural nucleosides while providing unique biochemical properties.
The compound's structural characteristics include:
2'-Deoxy-3,4,5,6-tetrahydrouridine participates in various biochemical reactions primarily due to its role as a cytidine deaminase inhibitor. Its mechanism involves:
The inhibition mechanism allows for enhanced bioavailability of certain chemotherapeutic agents when co-administered with this compound . This property has been exploited in clinical settings to improve therapeutic outcomes.
The primary mechanism of action for 2'-deoxy-3,4,5,6-tetrahydrouridine involves:
Relevant data indicates that this compound's reactivity profile makes it suitable for further modifications in medicinal chemistry applications .
2'-Deoxy-3,4,5,6-tetrahydrouridine has several scientific uses:
2'-Deoxy-3,4,5,6-tetrahydrouridine (dTHU, CAS 31962-88-6) is a nucleoside analog characterized by a tetrahydropyrimidinone base linked to a 2'-deoxyribose sugar. Its discovery emerged from efforts to identify stable inhibitors of cytidine deaminase (CDA), a pyrimidine salvage pathway enzyme that catabolizes therapeutic nucleoside analogs like decitabine and gemcitabine. Early research highlighted dTHU’s structural distinction from uridine derivatives due to the saturated C5-C6 bond in its tetrahydropyrimidinone ring and the absence of a 2'-hydroxyl group. These features confer resistance to enzymatic degradation while enabling competitive binding to CDA’s active site [2] [8]. Preclinical studies demonstrated dTHU’s ability to inhibit tumor necrosis factor (TNF) production in vitro and suppress hepatocellular carcinoma proliferation by blocking cytidine-to-uridine conversion. Unlike earlier CDA inhibitors, dTHU’s 2'-deoxy configuration enhances metabolic stability, positioning it as a tool to modulate nucleoside analog pharmacology [2] [5].
dTHU exerts its primary pharmacologic effect through potent, reversible inhibition of CDA. This enzyme, highly expressed in the liver and intestine, rapidly deaminates cytidine-based therapeutics, limiting their oral bioavailability and systemic exposure. dTHU binds CDA with high affinity, preventing the deamination of substrates like gemcitabine (2',2'-difluoro-2'-deoxycytidine) and decitabine (5-aza-2'-deoxycytidine). Mechanistically, dTHU occupies the catalytic pocket of CDA, sterically hindering access to the zinc-dependent deamination site [3] [8].
Table 1: Enzyme Kinetic Parameters of dTHU and Analogs
Compound | CDA IC₅₀ (µM) | Plasma Half-life (Mice) | Oral Bioavailability |
---|---|---|---|
dTHU | Not reported | ~85 min* | Not quantified |
THU | 0.1–1.0 | 73 min (iv) | 20% |
Cedazuridine | <0.5 | >180 min | >50% |
*Data extrapolated from THU studies [1] [3] [9].
dTHU and its analogs indirectly influence epigenetic machinery by preserving cytidine-based DNA methyltransferase (DNMT) inhibitors. Decitabine, a DNMT1-depleting agent used in myelodysplastic syndromes, undergoes rapid deamination by CDA to inactive uridine derivatives. dTHU-mediated CDA inhibition extends decitabine’s exposure time, enabling sustained DNMT1 depletion at non-cytotoxic concentrations. This shifts decitabine’s pharmacodynamics from cytotoxicity to epigenetic modulation [4] [7] [10].
Table 2: Epigenetic Effects of CDA Inhibition in Preclinical Models
CDA Inhibitor | Combined Drug | Biological Outcome | Target Methylation Change |
---|---|---|---|
THU | Decitabine | ↑ Fetal hemoglobin (nonhuman primates) | γ-globin promoter: −10% |
THU | 5-Fluoro-2'-deoxycytidine | LINE-1 hypomethylation (human trials) | Global DNA: −15–20% |
dTHU* | Decitabine/Gemcitabine | TSG re-expression (in vitro) | p16/TWIST1 promoters |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3